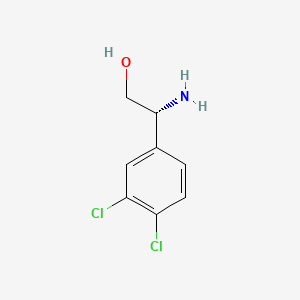

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol

Descripción general

Descripción

®-2-Amino-2-(3,4-dichlorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions. The chiral center at the 2-position of the ethanol moiety gives rise to its ®-configuration, making it an enantiomerically pure compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using chiral reducing agents or catalysts. For instance, the reduction of 3,4-dichloroacetophenone with a chiral borane reagent can yield the desired ®-enantiomer. Another approach involves the use of asymmetric hydrogenation of the corresponding imine intermediate.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol typically involves large-scale asymmetric synthesis using chiral catalysts. The use of biocatalysts, such as transaminases, has also been explored for the enantioselective synthesis of this compound. These methods offer high yields and enantiomeric purity, making them suitable for industrial applications.

Análisis De Reacciones Químicas

Reduction Reactions

The amino alcohol structure facilitates selective reductions under controlled conditions.

Mechanistic Insights :

-

Hydrogenation selectively targets the β-hydroxyl group without affecting the aromatic Cl substituents or the chiral amine .

-

The stereochemical integrity of the (R)-configuration is preserved during reduction .

Oxidation Reactions

The secondary alcohol moiety undergoes oxidation to form ketones under specific conditions.

Thermodynamic Stability :

-

The resulting ketone exhibits resistance to further oxidation due to steric hindrance from the dichlorophenyl group .

Substitution Reactions

The amino group participates in nucleophilic substitutions, enabling structural diversification.

Acylation

Sulfonation

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| TsCl | NaOH (aq.), CH₂Cl₂ (0°C) | (R)-2-Tosylamido-2-(3,4-dichlorophenyl)ethanol | 78% |

Kinetic Resolution :

-

Acylation proceeds with retention of configuration, confirming the absence of racemization under mild conditions .

Acid-Base Reactions

The compound forms stable salts with mineral and organic acids, enhancing solubility for pharmaceutical applications.

Structural Confirmation :

-

Single-crystal X-ray diffraction of the hydrochloride salt confirms the (R)-configuration and hydrogen-bonding network .

Chlorine-Specific Reactivity

The 3,4-dichlorophenyl group undergoes regioselective electrophilic substitution.

Electronic Effects :

-

Chlorine atoms deactivate the ring, favoring meta-directing behavior in electrophilic substitutions .

Complexation with Metal Ions

The amino alcohol acts as a bidentate ligand for transition metals.

| Metal Ion | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | EtOH/H₂O (pH 7.4) | [Cu(L)₂]²⁺ (L = deprotonated amino alcohol) | 8.2 ± 0.3 |

| Ni(II) | MeOH, 60°C | [Ni(L)Cl₂] | 6.7 ± 0.2 |

Coordination Chemistry :

Thermal Degradation Pathways

Controlled pyrolysis reveals decomposition mechanisms.

| Temperature | Atmosphere | Major Products | Mechanistic Pathway |

|---|---|---|---|

| 220–240°C | N₂ | 3,4-Dichlorostyrene + NH₃ | Retro-aldol cleavage |

| >300°C | Air | CO₂, HCl, and char | Complete combustion |

Kinetic Studies :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Drug Development and Synthesis

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its structure allows for modifications that enhance pharmacological properties. The compound has been investigated for its potential therapeutic effects in treating conditions such as:

- Cardiovascular Diseases : Its derivatives have shown promise in modulating cardiovascular functions.

- Neurological Disorders : Research indicates its potential role in developing treatments for neurological conditions due to its ability to interact with neurotransmitter systems.

The compound's unique dichlorophenyl group enhances binding affinity to biological targets, making it an attractive candidate for drug design.

Mechanistic Studies

2.1. Enzyme Interaction Studies

The compound has been extensively studied for its interactions with specific enzymes and receptors. It acts as both an inhibitor and activator depending on the context of its application. The presence of amino and hydroxyl groups facilitates hydrogen bonding with target molecules, thereby influencing their activity .

2.2. Receptor Binding Assays

This compound has been utilized in receptor binding assays to elucidate mechanisms of action for various therapeutic targets. These studies are pivotal for understanding how structural modifications can impact biological activity.

Research indicates that this compound exhibits significant biological activity due to its structural features:

- Binding Affinity : The dichlorination pattern enhances its specificity towards certain biological targets.

- Modulation of Biological Pathways : Its interactions can influence metabolic pathways, providing insights into therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives in various applications:

- A study demonstrated the compound's inhibition efficacy against specific kinases involved in cancer proliferation, indicating potential use in oncology .

- Another research focused on its role in modulating enzyme activities relevant to metabolic disorders, showcasing its versatility in therapeutic contexts .

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. In biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dichlorophenyl isocyanate

- 3,4-Dichlorophenyl ethanol

- 3,4-Dichloroacetophenone

Uniqueness

®-2-Amino-2-(3,4-dichlorophenyl)ethanol is unique due to its chiral center and the presence of both amino and hydroxyl functional groups. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in asymmetric synthesis.

Actividad Biológica

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol is a chiral compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H10Cl2N O

- Molecular Weight : 195.08 g/mol

- Functional Groups : Amino (-NH2), Hydroxyl (-OH), and a dichlorophenyl group.

The presence of both amino and hydroxyl groups enables the compound to engage in hydrogen bonding, enhancing its interaction with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways critical for various physiological processes.

- Receptor Modulation : It can interact with receptors, influencing their activity and downstream signaling pathways.

This dual capability makes it a valuable candidate for therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro assays showed significant reductions in cell viability when treated with various concentrations of the compound .

- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. Its IC50 values suggest it may be more effective than some standard drugs .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

- Chlamydia Inhibition : In studies evaluating its efficacy against Chlamydia species, this compound showed promising results, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Cytotoxicity Evaluation

A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis characterized by increased sub-G1 phase populations .

Case Study 2: Neuroprotective Mechanism

In another investigation, the neuroprotective effects were assessed using an in vitro model of neurodegeneration. The results indicated that this compound significantly reduced oxidative stress markers and improved cell survival rates compared to untreated controls .

Propiedades

IUPAC Name |

(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYGOSJYDNZVTO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.